molecular formula C19H17ClN2O2 B15028402 (3aS,4R,9bR)-4-(4-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(4-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B15028402
M. Wt: 340.8 g/mol
InChI Key: BSTCQUUIQSJXHQ-VCBZYWHSSA-N
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Description

4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with 2-methyl-3-nitroaniline, followed by cyclization and nitration reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
  • 4-(4-BROMOPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE
  • 4-(4-FLUOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-6-METHYL-9-NITRO-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C19H17ClN2O2

Molecular Weight

340.8 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(4-chlorophenyl)-6-methyl-9-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C19H17ClN2O2/c1-11-5-10-16(22(23)24)17-14-3-2-4-15(14)19(21-18(11)17)12-6-8-13(20)9-7-12/h2-3,5-10,14-15,19,21H,4H2,1H3/t14-,15+,19+/m1/s1

InChI Key

BSTCQUUIQSJXHQ-VCBZYWHSSA-N

Isomeric SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])[C@@H]3C=CC[C@@H]3[C@@H](N2)C4=CC=C(C=C4)Cl

Canonical SMILES

CC1=C2C(=C(C=C1)[N+](=O)[O-])C3C=CCC3C(N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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